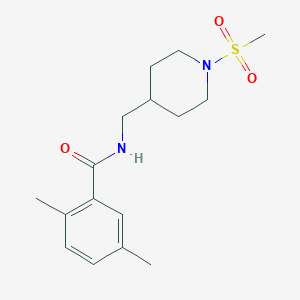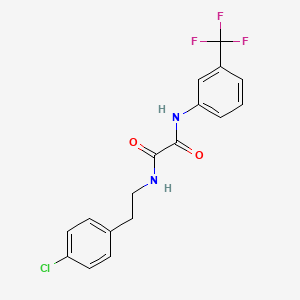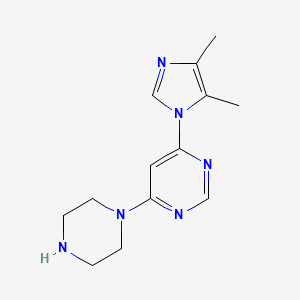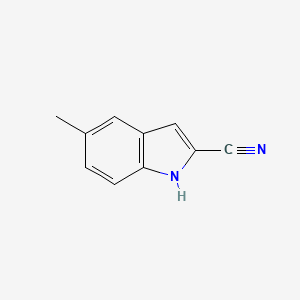
2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is defined by its molecular formula C16H24N2O3S. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is a derivative of piperidine, which is a key synthetic medicinal block for drug construction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” are defined by its molecular structure. It has a molecular formula of C16H24N2O3S and a molecular weight of 324.44.Applications De Recherche Scientifique
Hypoglycemic Activity
Research on benzoic acid derivatives, including compounds similar to 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, has shown significant applications in hypoglycemic activity. Studies have indicated that specific structural modifications in these compounds, such as the incorporation of alkyleneimino and alkoxy residues, enhance their hypoglycemic effects. Such compounds have been found to be more active than conventional sulfonylureas in inducing insulin release, demonstrating potential therapeutic applications for type 2 diabetes (Grell et al., 1998).
In Vitro Oxidative Metabolism
The compound has been investigated for its role in the in vitro oxidative metabolism of novel antidepressants. Studies involving human liver microsomes and recombinant enzymes have revealed that similar compounds undergo oxidation to form various metabolites. This research provides insights into the metabolic pathways of such compounds, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Hvenegaard et al., 2012).
Serotonin Receptor Agonism
Research on benzamide derivatives related to 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has shown that they can act as serotonin 4 (5-HT4) receptor agonists. These compounds have been synthesized and evaluated for their ability to affect gastrointestinal motility. The studies suggest their potential use as therapeutic agents for gastrointestinal disorders, offering new avenues for treatment with reduced side effects (Sonda et al., 2003).
Fluorescence Detection in Pharmacological Studies
Another application of similar compounds involves their use in fluorescence detection methods in pharmacological studies. For example, a compound structurally related to 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has been used as a fluorescence tagging agent for carboxylic acids in high-performance liquid chromatography. This indicates its utility in analytical chemistry, particularly in the detection and quantification of various pharmacological substances (Toyo’oka et al., 1991).
Antibacterial Properties
Compounds within this chemical class have also been studied for their antibacterial properties. Research on benzamide derivatives has demonstrated that they possess significant antibacterial activities against various strains of bacteria. This highlights their potential as novel antibacterial agents, contributing to the development of new treatments for bacterial infections (Ajani et al., 2013).
Mécanisme D'action
While the specific mechanism of action for “2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is not available, piperidine derivatives have been found to have a wide variety of biological activities . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Orientations Futures
Piperidine derivatives, such as “2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide”, play a significant role in the pharmaceutical industry . There is a continuous demand to improve the production and quality control of these compounds . Further structural optimization of these derivatives could lead to improved production and quality control of pharmaceuticals .
Propriétés
IUPAC Name |
2,5-dimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-4-5-13(2)15(10-12)16(19)17-11-14-6-8-18(9-7-14)22(3,20)21/h4-5,10,14H,6-9,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHPKGBRTKYXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide](/img/structure/B2690470.png)
![2-Chloro-3-pyridinecarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B2690471.png)

![5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2690474.png)
![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2690476.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2690480.png)
![N~3~-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2690481.png)


![5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2690484.png)
![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2690488.png)